N-[(1R)-1-phenylethyl]oxan-4-amine
Overview
Description
N-[(1R)-1-phenylethyl]oxan-4-amine is a chemical compound with the molecular formula C12H17NO. It is used in scientific research and as a synthetic intermediate . This compound features an oxane ring, which is a six-membered ether ring, and a phenylethylamine moiety, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R)-1-phenylethyl]oxan-4-amine typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization through C-O bond formation, which can be achieved via epoxide ring opening followed by ring closing . Another approach involves the use of electrophilic halocyclization of alcohols .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimized versions of the laboratory methods mentioned above, with a focus on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[(1R)-1-phenylethyl]oxan-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
N-[(1R)-1-phenylethyl]oxan-4-amine is used in various scientific research fields, including:
Chemistry: As a synthetic intermediate in the preparation of more complex molecules.
Medicine: Research into its potential therapeutic effects and mechanisms of action.
Industry: Used in the synthesis of materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which N-[(1R)-1-phenylethyl]oxan-4-amine exerts its effects involves its interaction with molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
N-[(1R)-1-phenylethyl]oxan-4-amine shares similarities with other oxane derivatives and phenylethylamines: .
Oxetane derivatives: These compounds also feature a cyclic ether ring and are used in similar synthetic applications.
Uniqueness
This compound is unique due to its specific combination of an oxane ring and a phenylethylamine moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(1R)-1-phenylethyl]oxan-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11(12-5-3-2-4-6-12)14-13-7-9-15-10-8-13/h2-6,11,13-14H,7-10H2,1H3/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWFJVYWKIATHJ-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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